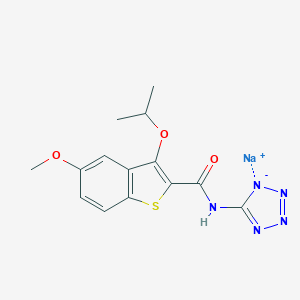
Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is a chemical compound with potential scientific research applications. It is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting various enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-cancer and anti-inflammatory agents. Another direction is to explore its potential as a treatment for other diseases, such as autoimmune disorders. Additionally, future studies could focus on optimizing its use in lab experiments, such as by identifying its optimal dosage and administration route.
In conclusion, Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt is a synthetic compound with potential scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt can be achieved using various methods. One method involves the reaction of 5-methoxy-3-(1-methylethoxy)-1H-tetrazole with benzo[b]thiophene-2-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 5-methoxy-3-(1-methylethoxy)-1H-tetrazole with benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt has potential scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
104795-68-8 |
|---|---|
Nom du produit |
Benzo(b)thiophene-2-carboxamide, 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-, monosodium salt |
Formule moléculaire |
C14H14N5NaO3S |
Poids moléculaire |
355.35 g/mol |
Nom IUPAC |
sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |
Clé InChI |
UCLODRCAPZIYOW-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
SMILES canonique |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Autres numéros CAS |
104795-68-8 |
Synonymes |
5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



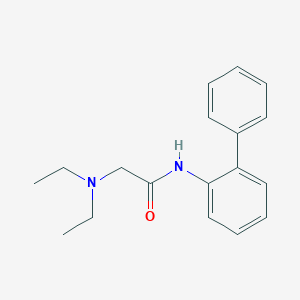
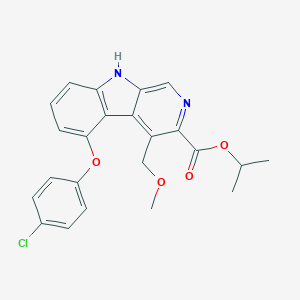
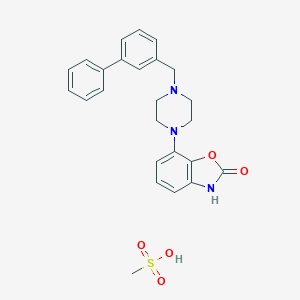
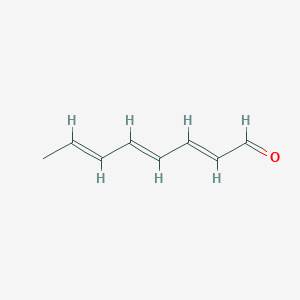
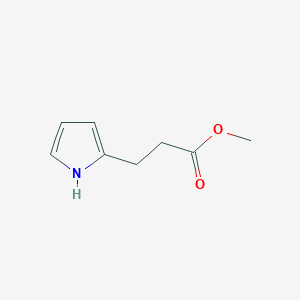
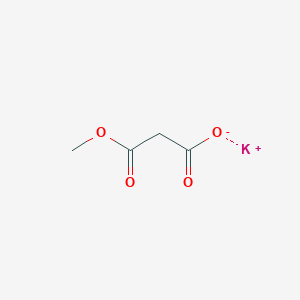
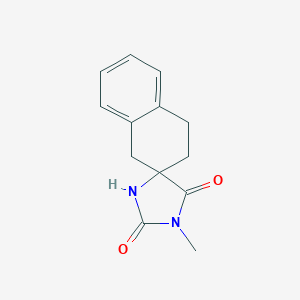
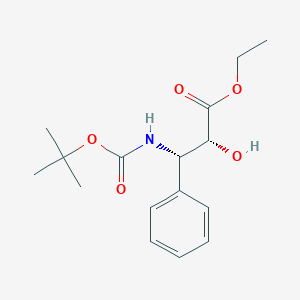
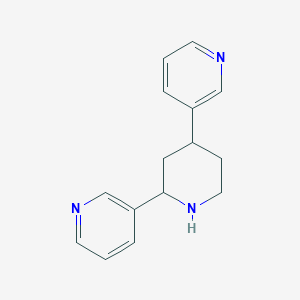
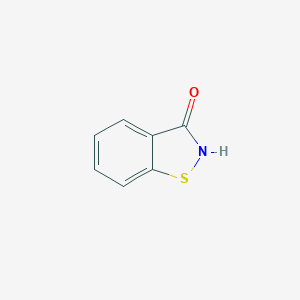
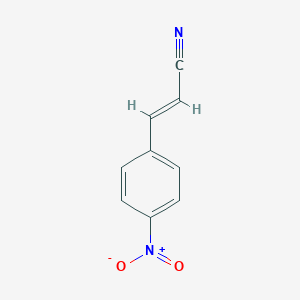
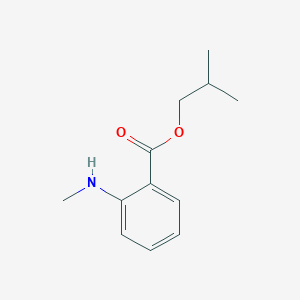
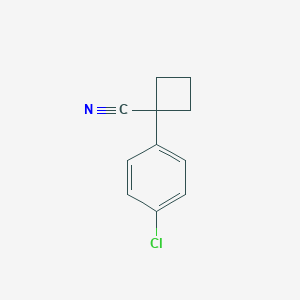
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)